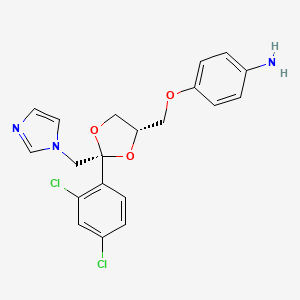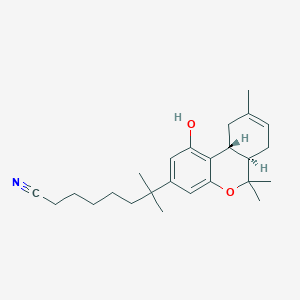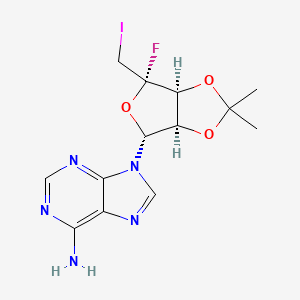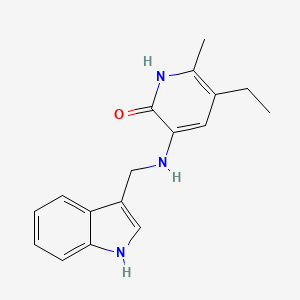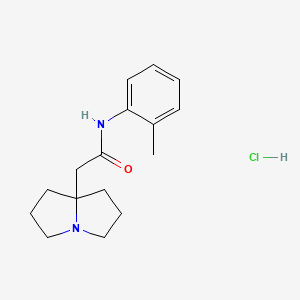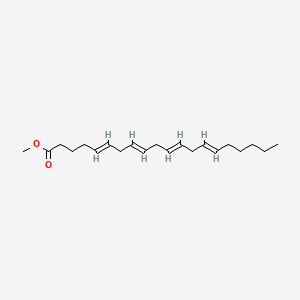
5,8,11,14-Eicosatetraenoic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8,11,14-Eicosatetraenoic acid, methyl ester, also known as arachidonic acid methyl ester, is a polyunsaturated fatty acid ester. It is derived from arachidonic acid, which is a key component in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes. These compounds play crucial roles in inflammation and other physiological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5,8,11,14-Eicosatetraenoic acid, methyl ester can be synthesized through the esterification of arachidonic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing arachidonic acid with methanol and a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is then neutralized, and the ester is extracted and purified.
Industrial Production Methods
Industrial production of this compound often involves the transesterification of triglycerides containing arachidonic acid. This process uses methanol and a base catalyst such as sodium methoxide or potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,8,11,14-Eicosatetraenoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxygenated derivatives.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Hydroperoxides, epoxides, and other oxygenated compounds.
Reduction: The corresponding alcohol, 5,8,11,14-Eicosatetraenoic acid.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
5,8,11,14-Eicosatetraenoic acid, methyl ester is widely used in scientific research due to its role in the biosynthesis of eicosanoids. Its applications include:
Chemistry: Used as a standard in gas chromatography and mass spectrometry for the analysis of fatty acids.
Biology: Studied for its role in cell signaling and membrane fluidity.
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic applications in diseases such as arthritis and cardiovascular disorders.
Industry: Used in the formulation of dietary supplements and functional foods.
Wirkmechanismus
The mechanism of action of 5,8,11,14-Eicosatetraenoic acid, methyl ester involves its conversion to arachidonic acid, which is then metabolized by enzymes such as cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes. These enzymes convert arachidonic acid into various eicosanoids, which act as signaling molecules in inflammation, immune response, and other physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,8,11,14,17-Eicosapentaenoic acid, methyl ester: Another polyunsaturated fatty acid ester with similar properties but an additional double bond.
5,8,11,14-Eicosatetraenoic acid, ethyl ester: The ethyl ester analog of 5,8,11,14-Eicosatetraenoic acid, methyl ester.
8,11,14-Eicosatrienoic acid, methyl ester: A related compound with one fewer double bond.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of eicosanoids, which are critical mediators of inflammation and other physiological processes. Its methyl ester form enhances its stability and makes it easier to handle in laboratory and industrial settings.
Eigenschaften
CAS-Nummer |
38575-18-7 |
|---|---|
Molekularformel |
C21H34O2 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3/b8-7+,11-10+,14-13+,17-16+ |
InChI-Schlüssel |
OFIDNKMQBYGNIW-SHDWVJIKSA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


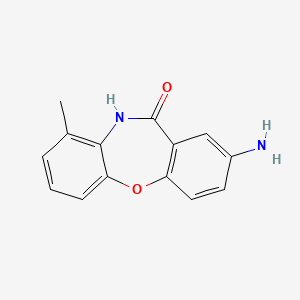
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12785491.png)


